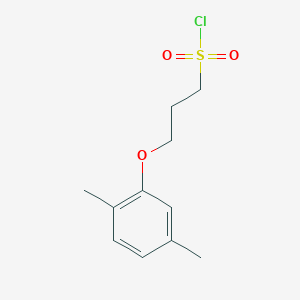

3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride

描述

3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride (CAS No. 1018548-85-0) is a sulfonic acid derivative with the molecular formula C₁₁H₁₅ClO₃S and a molecular weight of 262.75 g/mol . Its structure comprises a propane-1-sulfonyl chloride backbone linked to a 2,5-dimethylphenoxy group. The sulfonyl chloride functional group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, or other derivatives for pharmaceutical and chemical applications. Limited data on its physical properties (e.g., boiling point, melting point) are available, but its storage typically requires precautions due to its reactive nature .

属性

IUPAC Name |

3-(2,5-dimethylphenoxy)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-9-4-5-10(2)11(8-9)15-6-3-7-16(12,13)14/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXAMTFWQFVYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its sulfonyl group, which is known to enhance reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₁H₁₃ClO₂S

- Molecular Weight : 250.74 g/mol

The compound features a propane backbone substituted with a sulfonyl chloride group and a 2,5-dimethylphenoxy moiety, contributing to its unique properties.

The biological activity of sulfonyl chlorides, including this compound, often involves their ability to act as electrophiles. They can react with nucleophiles in biological systems, leading to the formation of sulfonamide derivatives or other functional groups that can modulate biological pathways.

Key Mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides can inhibit various enzymes by covalently modifying active site residues.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Biological Activities

Research indicates that this compound may possess several biological activities:

Antimicrobial Properties

Studies have shown that related compounds exhibit significant antimicrobial effects against a range of pathogens. The presence of the sulfonyl group enhances the interaction with microbial targets, potentially leading to cell death or growth inhibition.

Anti-inflammatory Effects

Compounds in this class have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Anticancer Potential

Research into similar sulfonyl-containing compounds has revealed potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area for further exploration .

Case Studies and Research Findings

A review of recent literature highlights several studies related to the biological activity of sulfonyl chlorides:

- Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria.

- Results indicated that compounds similar to this compound showed promising inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacteria Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Another related sulfonamide | 18 | Escherichia coli |

-

Anti-inflammatory Research :

- A study explored the effects of various sulfonamide derivatives on cytokine production in vitro.

- The results indicated a significant reduction in TNF-alpha production when treated with these compounds.

-

Anticancer Evaluation :

- Research on similar compounds demonstrated their ability to induce apoptosis in cancer cell lines.

- The mechanism involved caspase activation and mitochondrial membrane potential disruption.

相似化合物的比较

Piperazine Derivatives (HBK Series)

Example Compound: HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) .

- Structural Differences: HBK17 contains a piperazine ring and a methoxyphenyl group, unlike the sulfonyl chloride in the target compound. The 2,5-dimethylphenoxy group in HBK17 is attached to a propyl chain rather than a propane-sulfonyl chloride.

- Functional Implications: Piperazine derivatives are designed for central nervous system (CNS) activity, often targeting receptors like serotonin or dopamine.

Aminoalkanol Derivatives

Example Compounds: R,S-2N-[(2,5-dimethylphenoxy)ethyl]aminobutan-1-ol (III) and R,S-2N-[(2,5-dimethylphenoxy)propyl]aminobutan-1-ol (VIII) .

- Structural Differences: These compounds feature amino alcohol groups (–NH–CH₂–CHOH–) instead of sulfonyl chloride. The 2,5-dimethylphenoxy group is linked to ethyl or propyl chains.

- Functional Implications: Aminoalkanols exhibit anticonvulsant activity in maximal electroshock (MES) assays, with efficacy linked to hydroxyl and amine groups enhancing solubility and blood-brain barrier penetration . The sulfonyl chloride in the target compound lacks direct bioactivity but serves as a precursor for sulfonamide drugs.

- Physical Properties: Melting points for aminoalkanols range from 53–126°C, with molecular weights between 237.34–285.38 g/mol .

Brominated and Methoxylated Analogs

Example Compound: 3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride (CAS 480439-40-5) .

- Structural Differences: The phenoxy ring contains bromomethyl and methoxy substituents instead of methyl groups. Molecular weight is 450.57 g/mol, significantly higher than the target compound’s 262.75 g/mol.

- Functional Implications: Bromine atoms enhance reactivity for alkylation or cross-coupling reactions, whereas the target compound’s dimethyl groups stabilize the aromatic ring electronically.

Key Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| 3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride | C₁₁H₁₅ClO₃S | 262.75 | Sulfonyl chloride | Synthetic intermediate |

| HBK17 (Piperazine derivative) | C₂₃H₃₁ClN₂O₂ | 403.96 | Piperazine, methoxyphenyl | CNS-targeted drug candidate |

| R,S-2N-[(2,5-DMP)ethyl]aminobutan-1-ol (III) | C₁₄H₂₃NO₂ | 237.34 | Amino alcohol | Anticonvulsant agent |

| 3-[2,5-bis(bromomethyl)-4-MP]propane-1-sulfonyl chloride | C₁₂H₁₅Br₂ClO₄S | 450.57 | Bromomethyl, methoxy | Alkylating agent |

Abbreviations: DMP = dimethylphenoxy; MP = methoxyphenoxy.

准备方法

Alkylation of 2,5-Dimethylphenol

- Reagents: 2,5-Dimethylphenol is reacted with 1-bromo-3-chloropropane or 1,3-dibromopropane.

- Base: An alkali metal hydroxide such as sodium hydroxide or potassium hydroxide is used to generate the phenolate ion.

- Solvent system: A mixed solvent system comprising a higher-boiling non-polar hydrocarbon (e.g., toluene) and a polar solvent (e.g., dimethyl sulfoxide) is employed.

- Conditions: The reaction is conducted under reflux with azeotropic removal of water to drive the formation of the phenolate salt and promote alkylation.

- Temperature: Typically maintained between 0°C and 20°C during addition of halopropane, then refluxed for completion.

This method yields 3-(2,5-dimethylphenoxy)propane derivatives with high efficiency and selectivity.

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride functionality is introduced by converting the corresponding sulfonic acid or sulfonate precursor into the sulfonyl chloride.

Chlorosulfonation of the Propane Chain

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) is used to introduce the sulfonyl chloride group.

- Procedure: The 3-(2,5-dimethylphenoxy)propane is reacted with chlorosulfonic acid under controlled temperature conditions, typically below 0°C to avoid side reactions.

- Work-up: The reaction mixture is diluted with an inert solvent such as dichloromethane (CH2Cl2), washed sequentially with dilute acid (e.g., 1 M HCl), sodium bicarbonate solution, and brine to remove impurities.

- Drying: The organic phase is dried over anhydrous magnesium sulfate (MgSO4) at low temperatures (-78°C to -10°C) to prevent decomposition.

- Isolation: Concentration under reduced pressure at low temperature yields the sulfonyl chloride as a pale solid or oil.

This chlorosulfonation step is critical to obtain the sulfonyl chloride functionality without degrading the aromatic or alkyl portions.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Base choice: Sodium hydroxide is preferred for phenolate formation due to cost-effectiveness and efficiency.

- Solvent ratios: Optimal toluene to DMSO ratios range from 5:1 to 10:1 (v/v), with 7.5:1 providing a good balance of solubility and reactivity.

- Halopropane reagent: 1-bromo-3-chloropropane is favored over 1,3-dibromopropane for higher yields and cleaner reactions.

- Temperature control: Keeping the reaction temperature below 20°C during alkylation minimizes side reactions and decomposition.

- Drying and isolation: Low-temperature drying over MgSO4 and vacuum concentration prevent degradation of the sensitive sulfonyl chloride group.

- Quenching excess reagents: Excess chlorine or chlorosulfonic acid is quenched with sodium thiosulfate or aqueous sodium bicarbonate to ensure safety and purity.

常见问题

Q. What are the key synthetic routes for preparing 3-(2,5-Dimethylphenoxy)propane-1-sulfonyl chloride?

Methodological Answer: The synthesis typically involves two steps:

Etherification : React 2,5-dimethylphenol with propane-1,3-diolsulfonic acid (or its sodium salt) under basic conditions (e.g., K₂CO₃) to form 3-(2,5-dimethylphenoxy)propane-1-sulfonic acid.

Chlorination : Treat the sulfonic acid intermediate with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane or toluene under reflux. Purification via vacuum distillation or recrystallization ensures high purity .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- FT-IR : Confirm sulfonyl chloride (S=O) stretches at ~1370 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric). Aromatic C-H stretches (3050–3100 cm⁻¹) and methyl groups (2850–2960 cm⁻¹) should also be observed .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and propane chain protons (δ 3.5–4.2 ppm for OCH₂ and δ 1.8–2.1 ppm for CH₂S) .

- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z ~228.6 (C₁₁H₁₃ClO₃S) confirms the molecular weight.

Q. What safety precautions are critical when handling this sulfonyl chloride in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage : Keep in a moisture-free environment (e.g., desiccator) at 2–8°C.

- Reactivity : Avoid contact with water (risk of hydrolysis to sulfonic acid) and heat sources (decomposition may release SO₂ or HCl). Follow precautionary codes P201 (obtain special instructions) and P210 (avoid heat/sparks) .

Advanced Research Questions

Q. How does the electronic nature of the 2,5-dimethylphenoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

Methodological Answer: The 2,5-dimethylphenoxy group is electron-donating due to methyl substituents, which increases electron density on the adjacent oxygen. This stabilizes the sulfonyl chloride via resonance but may reduce electrophilicity at the sulfur center. Comparative studies with electron-withdrawing substituents (e.g., trifluoromethoxy, as in ) show slower reaction kinetics in nucleophilic substitutions (e.g., with amines). To enhance reactivity, polar aprotic solvents (DMF, DMSO) or catalytic iodide ions can be used to activate the sulfonyl chloride .

Q. What strategies can mitigate competing side reactions during the sulfonation step in the synthesis of this compound?

Methodological Answer:

- Moisture Control : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Temperature Modulation : Maintain reflux temperatures (40–60°C) to balance reaction rate and byproduct formation (e.g., sulfonic acid esters).

- Catalytic Additives : Add pyridine to scavenge HCl, reducing side reactions like sulfonate ester formation. Monitor progress via TLC (eluent: hexane/ethyl acetate 4:1) .

Q. How can computational chemistry predict the stability and reactivity of this sulfonyl chloride under varying solvent conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (S-Cl bond stability) and electrostatic potential maps (nucleophilic attack sites).

- Solvent Modeling : Use COSMO-RS to predict solvation effects. Polar solvents (e.g., DMSO) stabilize the transition state in SN2 reactions, while non-polar solvents (toluene) favor sulfonyl chloride stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。